(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol

N-protection efficiency pyrazole alkylation protecting group strategy

(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol (CAS 913346-46-0) is a bifunctional pyrazole building block featuring a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group at the N1 position and a hydroxymethyl (–CH₂OH) substituent at the C5 position. It belongs to the class of N-SEM-protected azole intermediates widely employed in medicinal chemistry and agrochemical synthesis.

Molecular Formula C10H20N2O2Si
Molecular Weight 228.36 g/mol
Cat. No. B15231721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol
Molecular FormulaC10H20N2O2Si
Molecular Weight228.36 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CCOCN1C(=CC=N1)CO
InChIInChI=1S/C10H20N2O2Si/c1-15(2,3)7-6-14-9-12-10(8-13)4-5-11-12/h4-5,13H,6-9H2,1-3H3
InChIKeyYKQYASRWKHVKRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol: SEM-Protected Pyrazole Intermediate for Regioselective Synthesis


(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol (CAS 913346-46-0) is a bifunctional pyrazole building block featuring a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group at the N1 position and a hydroxymethyl (–CH₂OH) substituent at the C5 position [1]. It belongs to the class of N-SEM-protected azole intermediates widely employed in medicinal chemistry and agrochemical synthesis. The SEM group provides acid-stable yet fluoride-labile N-protection, while the C5-hydroxymethyl group serves as both a synthetic handle for further functionalization and a steric/electronic director in transition-metal-catalyzed C–H functionalization reactions [2]. Commercial suppliers offer this compound at ≥98% purity .

Why (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol Cannot Be Replaced by N-Boc, N-THP, or N-Benzyl Pyrazole Analogs


The choice of N-protecting group on a pyrazole scaffold fundamentally dictates downstream reaction yields, regiochemical outcomes, and the feasibility of orthogonal deprotection strategies in multi-step synthetic routes. Systematic comparative studies reveal that SEM-protected pyrazoles deliver dramatically higher N-protection yields (98%) compared to THP (76%) and PMB (17%) analogs under comparable alkylation conditions [1]. More critically, the SEM group uniquely enables a transposition ('SEM switch') that transforms the intrinsically unreactive pyrazole C3 position into a reactive C5 position, permitting sequential C5-then-C3 arylation — a capability that no other common N-protecting group (Boc, THP, PMB, Bn) can replicate [2]. Furthermore, SEM provides true orthogonality: it remains intact under acidic conditions that cleave Boc and THP groups, yet can be cleanly removed with fluoride ion (TBAF), enabling protection/deprotection strategies impossible with acid-labile-only protecting groups [1][2]. Substituting this SEM-protected intermediate with an N-Boc, N-THP, or N-unprotected analog therefore risks catastrophic loss of regiocontrol, dramatically reduced cross-coupling yields, and incompatibility with acid-sensitive downstream functionality.

Quantitative Differentiation Evidence: (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol vs. Closest Analogs


N-Protection Yield: SEM Outperforms THP by 1.29× and PMB by 5.76× in Pyrazole N–H Alkylation

In a systematic protecting-group screen for pyrazole N–H functionalization under identical alkylation conditions, the SEM protecting group (introduced via SEM-Cl) afforded the protected product in 98% isolated yield, compared to 76% for the tetrahydropyranyl (THP) group and only 17% for the p-methoxybenzyl (PMB) group [1]. The SEM group therefore provides a 1.29-fold yield advantage over THP and a 5.76-fold advantage over PMB. This translates directly to the target compound: SEM-Cl alkylation of 5-(hydroxymethyl)-1H-pyrazole proceeds with high efficiency (86% demonstrated on a closely related pyrazole-4-boronic acid pinacol ester under K₂CO₃/NMP at room temperature) , while the same transformation with THP-Cl or PMB-Cl would be projected to give substantially lower yields based on the head-to-head data.

N-protection efficiency pyrazole alkylation protecting group strategy

Buchwald-Hartwig Cross-Coupling Efficiency: SEM-Protected Substrate Achieves 53% Yield vs. 18% for THP

When the same heteroaryl bromide substrate was subjected to Buchwald-Hartwig C–N cross-coupling with 3-methylmorpholine under individually optimized conditions for each protecting group, the SEM-protected substrate gave 53% isolated yield of the coupled product, compared to 18% for the THP-protected analog and 39% for the PMB-protected analog [1]. The SEM variant thus achieved a 2.94-fold higher yield than THP and a 1.36-fold higher yield than PMB. Notably, the SEM-protected product also required only a single chromatographic purification to achieve >99% purity, versus two chromatographic steps for the THP variant (90% purity after 2 columns) [1]. For the target compound, this data predicts superior performance in Pd-catalyzed C–N and C–C coupling reactions at the pyrazole ring.

Buchwald-Hartwig coupling C–N bond formation cross-coupling yield

C–H Arylation Regioselectivity: SEM Enables Exclusive C5-Arylation (16:1 Selectivity) and Sequential C5/C3 Arylation via SEM-Switch

The Sames group systematically mapped the C–H arylation reactivity of SEM-protected pyrazoles, establishing a clear hierarchy: C5 > C4 ≫ C3. Under Pd(OAc)₂/P(n-Bu)Ad₂/HOPiv catalysis in DMA at 140 °C, C5-arylation of SEM-protected 4-arylpyrazoles proceeded with 80% isolated yield and a 16:1 monoselectivity ratio over bis-arylation, with no detectable C3-arylation product [1]. This contrasts sharply with unprotected or N-alkyl pyrazoles (e.g., N-methyl, N-benzyl), which show poor regiocontrol and competitive bis-arylation under similar conditions. Furthermore, the SEM group uniquely undergoes a catalytic transposition (10 mol% SEM-Cl, CH₃CN, 95 °C, 24 h) that shifts the SEM from one nitrogen to the other, converting the previously unreactive C3 position into a reactive C5 position — enabling sequential C5-then-C3 arylation with complete regiocontrol [1][2]. No other common N-protecting group (Boc, THP, PMB, Bn) is capable of this transposition.

C–H arylation regioselectivity SEM-switch sequential functionalization

Orthogonal Deprotection: SEM Is Stable Under Acidic Conditions That Cleave Boc/THP Yet Removable by Fluoride

The SEM group offers a uniquely orthogonal deprotection profile among N-protecting groups for pyrazoles. It remains intact under acidic conditions that quantitatively cleave Boc groups (50% TFA/DCM) and THP groups (HCl/MeOH), yet can be selectively removed using fluoride-based reagents (TBAF with ethylenediamine, 45–98% yield) [1][2]. In contrast, Boc and THP are both acid-labile and cannot survive acidic transformations, while PMB requires strong acid (TFA) for removal (96% deprotection yield) [1]. The SEM group's acid stability combined with fluoride lability enables 'orthogonal' protection strategies where acid-sensitive functionality elsewhere in the molecule can be manipulated while SEM remains in place, then SEM is selectively cleaved at the final stage. This capability is not available with any single acid-labile N-protecting group (Boc, THP, PMB, trityl).

orthogonal deprotection fluoride-labile acid-stable protecting group multi-step synthesis

Hydroxymethyl Substituent at C5 as a Traceless Blocking Group for Regioselective C5–H Arylation

A recent study by Ben Romdhane et al. (2025) demonstrated that the hydroxymethyl (–CH₂OH) substituent at the pyrazole C4 position (analogous to C5 in the SEM-protected system) functions as an effective traceless blocking group, enabling exclusive Pd-catalyzed C5–H arylation while remaining intact throughout the reaction [1]. Using (1-methylpyrazol-4-yl)methanol as the model substrate, regioselective C5-arylation was achieved with only 2 mol% of an air-stable palladium catalyst and KOPiv as base, accommodating a broad scope of aryl bromides including electron-deficient, electron-rich, and heteroaryl substrates [1]. This blocking strategy is directly relevant to the target compound: the C5-hydroxymethyl group in (1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol occupies the C5 position, directing further C–H functionalization to other available positions (C3 or C4) on the SEM-protected pyrazole ring. After arylation, the hydroxymethyl group can be oxidized, esterified, or converted to a leaving group for further elaboration.

hydroxymethyl blocking group C5-selective arylation directing group C–H functionalization

Procurement-Relevant Application Scenarios for (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-yl)methanol


Multi-Step Synthesis of 3,4,5-Triarylpyrazole Kinase Inhibitor Intermediates Requiring Complete Regiocontrol

In synthetic programs targeting fully substituted pyrazole scaffolds as kinase inhibitors (e.g., p38, JNK, CDK, BMPR2), the SEM-switch methodology documented by Goikhman et al. [1] enables the programmed, sequential installation of aryl groups at C4 (via bromination/Suzuki), C5 (via first C–H arylation), and C3 (via SEM transposition followed by second C–H arylation). The target compound provides both the SEM group necessary for the transposition and the C5-hydroxymethyl group that can serve as a handle or be transformed into the desired C5-substituent. No other commercially available N-protected pyrazole intermediate offers this combination of regiocontrol and synthetic flexibility [1].

Buchwald-Hartwig C–N Coupling Routes Where Protecting Group Choice Determines Feasibility

When a synthetic route requires a Pd-catalyzed C–N coupling on a pyrazole-containing substrate, the SEM group provides 2.94-fold higher yield than THP and 1.36-fold higher yield than PMB under optimized conditions, along with superior product purity after fewer purification steps (Velasco et al., Table 2) [2]. For process chemistry teams scaling up such couplings to multi-gram quantities, as demonstrated in the 9 g delivery campaign for antileishmanial candidate (R)-1 [2], the SEM-protected pyrazole intermediate is the rational procurement choice over N-THP or N-PMB alternatives.

Orthogonal Protection Strategies in Complex Molecule Synthesis Requiring Acidic Transformations

In synthetic sequences where the pyrazole N–H must remain protected during acidic transformations (e.g., Boc deprotection of a distal amine, acetal hydrolysis, or Lewis acid-catalyzed rearrangements), the acid-stable SEM group is uniquely suited among N-protecting groups [2]. The compound's SEM group survives HCl/MeOH and TFA conditions that would cleave N-Boc and N-THP analogs, yet can be cleanly removed at the final stage using TBAF with ethylenediamine (45–98% yield) [3]. This orthogonal stability profile makes the compound indispensable for routes that cannot tolerate the acid lability of alternative N-protected pyrazole building blocks.

C5-Blocked Pyrazole Intermediate for Regioselective C3 or C4 C–H Functionalization

The C5-hydroxymethyl substituent occupies one of the two α-positions of the pyrazole ring, serving as a steric and electronic blocking group that directs Pd-catalyzed C–H arylation to the remaining available positions (C3 or C4). As demonstrated by Ben Romdhane et al. (2025) with the analogous C4-hydroxymethyl system, the hydroxymethyl group remains intact throughout the arylation and can subsequently be oxidized to an aldehyde or carboxylic acid, converted to a leaving group, or used directly in esterification/etherification [4]. For medicinal chemistry teams building C5-functionalized pyrazole libraries, this blocking-group capability reduces the number of protection/deprotection steps compared to routes starting from unsubstituted pyrazoles.

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